molecular formula C13H25N3 B11738823 [(1-ethyl-1H-pyrazol-4-yl)methyl](heptyl)amine

[(1-ethyl-1H-pyrazol-4-yl)methyl](heptyl)amine

Cat. No.: B11738823
M. Wt: 223.36 g/mol
InChI Key: HDSUQGPSNNEBGX-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the pyrazole family, which is known for its versatile applications in various fields such as medicinal chemistry, agrochemistry, and material science. This compound features a pyrazole ring substituted with an ethyl group at the 1-position and a heptyl amine group at the 4-position, making it a unique structure with potential for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrazoles is the cycloaddition reaction of hydrazines with 1,3-diketones or their equivalents . This reaction can be carried out under mild conditions, often using a catalyst such as silver or copper to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of (1-ethyl-1H-pyrazol-4-yl)methylamine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H25N3

Molecular Weight

223.36 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]heptan-1-amine

InChI

InChI=1S/C13H25N3/c1-3-5-6-7-8-9-14-10-13-11-15-16(4-2)12-13/h11-12,14H,3-10H2,1-2H3

InChI Key

HDSUQGPSNNEBGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CN(N=C1)CC

Origin of Product

United States

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